Delta-sleep-inducing peptide was first identified in the late 1970s from the cerebral venous blood of rabbits subjected to hypnogenic electrical stimulation. The peptide's sequence was determined to be Tryptophan-Alanine-Glycine-Glycine-Aspartic Acid-Alanine-Serine-Glycine-Glutamic Acid, commonly referred to as the nonapeptide delta-sleep-inducing peptide. It is classified as a neuropeptide due to its involvement in modulating physiological functions related to sleep and stress responses .
The synthesis of delta-sleep-inducing peptide involves several methods, primarily solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The specific conditions for synthesizing delta-sleep-inducing peptide include:
The molecular structure of delta-sleep-inducing peptide (1-6) can be described in terms of its primary sequence and spatial conformation. The nonapeptide features a linear arrangement of amino acids with specific functional groups that contribute to its biological activity. Key structural characteristics include:
Delta-sleep-inducing peptide participates in various biochemical reactions that mediate its effects on the central nervous system. Notable reactions include:
The mechanism by which delta-sleep-inducing peptide induces sleep involves multiple pathways:
Delta-sleep-inducing peptide exhibits distinct physical and chemical properties:
Delta-sleep-inducing peptide has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2